Product packaging for RapiFluor-MS(Cat. No.:)

RapiFluor-MS

Cat. No.: B8242451
M. Wt: 427.5 g/mol
InChI Key: BWBDAEIIXBEFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RapiFluor-MS is a derivatization reagent designed for the rapid and sensitive analysis of released N-glycans from glycoproteins like therapeutic monoclonal antibodies (mAbs). Its core application is the profiling of N-glycosylation, a critical quality attribute (CQA) for biopharmaceuticals, as glycosylation patterns can affect biological functions including antibody-dependent cellular cytotoxicity (ADCC) and serum clearance . The reagent contains a quinoline fluorophore for highly sensitive fluorescence (FLR) detection and a tertiary amine group that drastically improves ionization efficiency in positive-mode electrospray mass spectrometry (ESI-MS), leading to significantly enhanced MS sensitivity compared to traditional labels . Unlike labels that use reductive amination, this compound employs a rapid tagging functional group (an N-hydroxysuccinimide carbamate) that specifically and stoichiometrically reacts with the glycosylamine of enzymatically released glycans to form a stable urea linkage in just minutes . This streamlined chemistry, combined with optimized HILIC purification, reduces total sample preparation time to under an hour, improving throughput and reproducibility . When used with UHPLC-FLR-MS, the method provides high-confidence glycan identification, quantifying species like afucosylated, sialylated, and high-mannose glycans with a limit of detection as low as 0.01% relative abundance . This makes this compound an essential tool for researchers in biopharmaceutical development and quality control for the comprehensive characterization of protein therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N5O5 B8242451 RapiFluor-MS

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-[2-[2-(diethylamino)ethylcarbamoyl]quinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-3-25(4-2)12-11-22-20(29)17-7-5-14-13-15(6-8-16(14)24-17)23-21(30)31-26-18(27)9-10-19(26)28/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,29)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBDAEIIXBEFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)NC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Foundations of Rapifluor Ms Glycan Analysis

Principles of RapiFluor-MS Labeling Chemistry

The efficacy of this compound stems from its unique trifunctional chemical structure, which integrates a rapid tagging group, a fluorophore for optical detection, and a functional group to boost ionization in mass spectrometry. waters.comlcms.czlcms.cz This design addresses several limitations of previous glycan labeling methods.

Mechanism of Rapid Tagging via N-Hydroxysuccinimide Carbamate (B1207046) Linkage

At the core of this compound's rapid labeling capability is an N-hydroxysuccinimide (NHS) carbamate reactive group. andrewalliance.comlcms.cz This group reacts swiftly with the glycosylamine moieties of N-glycans that have been enzymatically released from glycoproteins. researchgate.net The reaction, which occurs under aqueous conditions at ambient temperature, forms a highly stable urea (B33335) linkage. researchgate.netnih.gov This entire labeling process is remarkably fast, typically completing within five minutes. lcms.czlcms.cz This represents a significant improvement over traditional methods like reductive amination, which can require several hours. researchgate.net

Quinoline (B57606) Fluorophore Contribution to Fluorescence Detection

This compound incorporates a quinoline-based fluorophore, which is an extensively conjugated system that provides efficient fluorescence. lcms.czlcms.cz This feature allows for highly sensitive fluorescence detection of labeled glycans, a critical aspect for their chromatographic profiling. lcms.czpremierbiosoft.com The fluorescence properties of this compound have been shown to be significantly superior to traditional labels. For instance, when compared to 2-aminobenzamide (B116534) (2-AB), a commonly used fluorescent tag, this compound labeled glycans exhibit a four-fold increase in fluorescence signal. waters.com In a comparison with a rapid tagging analog of aminobenzamide, this compound demonstrated a two-fold greater fluorescence signal. waters.com

Tertiary Amine Functionality for Enhanced Mass Spectrometric Ionization

A key innovation in the design of this compound is the inclusion of a highly basic tertiary amine. waters.comlcms.cz This functional group has a high proton affinity, which significantly enhances the ionization efficiency of the labeled glycans in positive ion mode electrospray ionization mass spectrometry (ESI-MS). andrewalliance.comnih.govpremierbiosoft.com This enhancement is crucial for detecting and characterizing low-abundance glycan species that are often difficult to analyze with conventional labels due to poor ionization. lcms.cz

The impact of this tertiary amine on MS signal is substantial. Compared to 2-AB, this compound labeling results in a 160-fold increase in mass spectral signal. waters.com Even more dramatically, when compared to a rapid tagging analog of aminobenzamide, the MS signal is enhanced by a factor of 1000. waters.com This remarkable increase in sensitivity allows for the confident identification of glycans present at levels as low as 0.1%. lcms.cz

Integrated Workflow for N-Glycan Preparation with this compound

The development of this compound has been coupled with the creation of a streamlined and accelerated workflow for N-glycan sample preparation. lcms.czandrewalliance.com This integrated approach significantly reduces the time from glycoprotein (B1211001) to analysis-ready labeled glycans. selectscience.net

Enzymatic N-Glycan Release Protocols (e.g., PNGase F Deglycosylation)

The first step in the workflow is the enzymatic release of N-glycans from the glycoprotein. This is typically achieved using Peptide-N-Glycosidase F (PNGase F), an amidase that cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the protein. researchgate.netneb.com To facilitate this, the glycoprotein is first denatured, often using a surfactant like RapiGest SF, to ensure the glycans are accessible to the enzyme. labrulez.comwaters.com

A key part of the integrated workflow is the use of a rapid formulation of PNGase F. labrulez.comwaters.com This, combined with optimized reaction conditions including elevated temperatures (around 50°C), allows for complete deglycosylation of most glycoproteins in as little as 10 minutes. labrulez.comwaters.com This is a stark contrast to traditional protocols that often require incubations ranging from one to sixteen hours. lcms.czlabrulez.com For more complex, disulfide-rich glycoproteins, a reducing agent like dithiothreitol (B142953) (DTT) can be incorporated into the protocol to ensure complete denaturation and glycan release.

Accelerated Glycan Labeling Procedures

Following the rapid deglycosylation, the released N-glycans, which are in their glycosylamine form, are immediately ready for labeling with this compound. lcms.czfrontiersin.org The labeling reaction itself is exceptionally fast, taking only about five minutes at room temperature. labrulez.comchemrxiv.org This rapid labeling is crucial as the glycosylamine form of the glycan can hydrolyze to the less reactive reducing aldehyde form over time. lcms.czfrontiersin.org

The entire process, from glycoprotein denaturation and deglycosylation to labeling, can be completed in approximately 30 minutes. selectscience.net The workflow is further streamlined by integrating a solid-phase extraction (SPE) clean-up step using hydrophilic interaction liquid chromatography (HILIC). andrewalliance.comlabrulez.com This step effectively removes excess labeling reagent and other byproducts, providing a clean sample ready for immediate analysis by HILIC-FLR-MS without the need for a solvent evaporation step. lcms.czlabrulez.com

Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) for Labeled Glycan Purification

Following the labeling of enzymatically released N-glycans with this compound (RFMS), a critical purification step is employed to remove reaction byproducts and excess labeling reagent, which could otherwise interfere with subsequent analysis. waters.comchromatographytoday.com This is effectively achieved through Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE). waters.comandrewalliance.comresearchgate.net HILIC-SPE is a robust technique that provides quantitative recovery of the labeled N-glycans, preparing them for immediate analysis. waters.comandrewalliance.comresearchgate.net

The principle behind HILIC-SPE lies in the hydrophilic nature of glycans. waters.com The stationary phase used in the SPE cartridges is typically a silica-based aminopropyl sorbent, chosen for its high polarity. waters.comwaters.com This material readily and selectively retains polar compounds like glycans when a mobile phase with low polarity (high organic solvent concentration) is used. andrewalliance.comwaters.com The retention mechanism involves hydrogen bonding, ionic interactions, and dipole-dipole interactions as the glycans partition into an immobilized water layer on the surface of the stationary phase. waters.com

The HILIC-SPE workflow for RFMS-labeled glycans involves several key steps:

Conditioning and Equilibration: The SPE sorbent is first conditioned with water and then equilibrated with a high-organic solvent mixture, typically around 85-90% acetonitrile (B52724) (ACN). andrewalliance.comnestgrp.com

Sample Loading: The labeling reaction mixture is diluted with ACN to a high percentage and then loaded onto the equilibrated SPE device. andrewalliance.comwaters.comnih.gov The polar, RFMS-labeled glycans are retained on the stationary phase. andrewalliance.com

Washing: The sorbent is washed with a high-organic solvent solution (e.g., 1% formic acid in 90% ACN) to remove non-polar and less polar impurities, such as excess RFMS reagent and other reaction byproducts. waters.comandrewalliance.comnih.gov

Elution: The purified, labeled glycans are then eluted from the sorbent using a more aqueous, low-organic mobile phase. nestgrp.comnih.gov

This HILIC-SPE cleanup is highly efficient, with studies showing a recovery yield of approximately 73-74% for the entire sample preparation process, including deglycosylation, labeling, and SPE. waters.com The process is designed to be quantitative for a wide range of glycans, from neutral to highly sialylated structures. waters.com This robust purification step is integral to the this compound workflow, ensuring that a clean sample is introduced into the subsequent analytical separation and detection stages. waters.comresearchgate.netwaters.com

Chromatographic Separation Techniques Utilized with this compound Labeled Glycans

Hydrophilic Interaction Liquid Chromatography (HILIC) Principles for Glycan Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is the predominant and most robust chromatographic technique for the separation of fluorescently labeled N-glycans, including those derivatized with this compound. chromatographytoday.comandrewalliance.comlcms.cz This is due to the highly polar nature of glycans, which are often poorly retained by more common reversed-phase chromatography methods. waters.com HILIC operates on a principle of normal-phase separation but utilizes reversed-phase type eluents, typically a high concentration of a water-miscible organic solvent like acetonitrile (ACN) and a smaller amount of an aqueous buffer. chromatographyonline.com

The stationary phases used in HILIC for glycan analysis are hydrophilic. chromatographyonline.com Amide-bonded stationary phases are particularly well-suited for separating this compound labeled glycans. waters.com The separation mechanism in HILIC is primarily based on the partitioning of the polar analytes (glycans) into a water-enriched layer that forms on the surface of the hydrophilic stationary phase. waters.com As the concentration of the aqueous component in the mobile phase increases during the gradient elution, the glycans become more soluble in the mobile phase and elute from the column. nih.gov

Key factors influencing HILIC separation of glycans include:

Glycan Size and Hydrophilicity: Larger and more hydrophilic glycans (e.g., those with more sugar units) are more strongly retained and therefore have longer retention times. nih.gov

Sialylation: The presence of sialic acids, which are negatively charged, significantly increases the hydrophilicity of the glycan, leading to prolonged retention times. nih.gov

Mobile Phase Composition: The concentration of the aqueous buffer and its pH can be adjusted to modulate the selectivity, especially for charged glycans. lcms.cz For instance, using higher ionic strength mobile phases can improve the resolution of sialylated N-glycans. lcms.cz

Isomeric Separation: HILIC has demonstrated the ability to separate glycan isomers, including those that differ only in the linkage position of sialic acids (e.g., α2-3 vs. α2-6 linkages), which is crucial for detailed structural characterization. nih.govchromatographytoday.com

The combination of this compound labeling and HILIC separation provides high-resolution profiles of the N-glycome, enabling the quantification of various glycan species. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

To enhance the speed and resolution of HILIC separations for this compound labeled glycans, Ultra-High Performance Liquid Chromatography (UHPLC) systems are widely implemented. researchgate.netnih.gov UHPLC utilizes columns packed with sub-2 µm particles, which leads to significantly higher efficiency and resolving power compared to traditional HPLC. chromatographytoday.com

The implementation of UHPLC in this compound workflows offers several advantages:

Increased Throughput: The higher efficiency of UHPLC columns allows for faster separation times without sacrificing resolution. chromatographytoday.com This is particularly beneficial for high-throughput applications, such as in biopharmaceutical development and quality control. researchgate.net

Improved Resolution: The smaller particle size of UHPLC columns results in sharper and narrower peaks, leading to better separation of closely eluting glycan species, including isomers.

Enhanced Sensitivity: The sharper peaks obtained with UHPLC lead to higher peak concentrations, which can improve the sensitivity of detection.

Reduced Solvent Consumption: The faster analysis times and lower flow rates used in UHPLC result in a significant reduction in mobile phase consumption, making it a more environmentally friendly and cost-effective technique.

A common column choice for UHPLC-HILIC analysis of this compound labeled glycans is an ACQUITY UPLC Glycan BEH Amide column, which is based on 1.7 µm ethylene (B1197577) bridged hybrid (BEH) particles. lcms.cz These columns have demonstrated exceptional resolution for a broad range of N-glycans. The methods are highly robust and repeatable, making them suitable for large-scale glycoprofiling studies over extended periods. researchgate.net Furthermore, HILIC separation methods for this compound labeled glycans have been shown to be seamlessly transferable between UHPLC and HPLC platforms, providing flexibility for laboratories with different instrumentation.

Advanced Detection Modalities in this compound Workflows

Fluorescence Detection (FLR) of this compound Labeled Glycans

Fluorescence detection (FLR) is a primary and highly sensitive method for the detection and quantification of this compound labeled N-glycans following chromatographic separation. lcms.cz The this compound label was specifically designed to include an efficient quinoline fluorophore, which provides a significantly enhanced fluorescence response compared to conventional labels like 2-aminobenzamide (2-AB). lcms.czresearchgate.net

The fluorescence properties of this compound labeled glycans are distinct. They exhibit an excitation maximum at approximately 265 nm and an emission maximum at around 425 nm. lcms.cz This allows for specific and sensitive detection with a standard fluorescence detector coupled to the liquid chromatography system. europeanpharmaceuticalreview.comwaters.commz-at.de

Key aspects of FLR detection in this compound workflows include:

High Sensitivity: The enhanced quantum yield of the this compound fluorophore allows for the detection of very low-level glycan species, with limits of detection (LOD) reported to be as low as 0.01% relative abundance. nih.gov Studies have shown that this compound yields a significantly greater fluorescence response—up to 14 times higher—when compared to 2-AB.

Quantitative Analysis: The fluorescence signal is directly proportional to the amount of labeled glycan, enabling accurate relative quantification of the different glycan structures within a sample. researchgate.net

Robustness: FLR detection is a robust and reliable technique that is routinely used in analytical laboratories for glycan profiling. lcms.cz

The combination of this compound labeling with UHPLC-HILIC and FLR detection provides a powerful platform for high-throughput, sensitive, and quantitative analysis of N-glycans from a variety of glycoprotein samples. researchgate.netlcms.cz

Mass Spectrometry (MS) Detection Strategies

A key innovation of the this compound reagent is its ability to dramatically enhance mass spectrometry (MS) signals, overcoming a major limitation of traditional fluorescent labels like 2-AB and 2-AA, which are known for their poor ionization efficiency. lcms.cz The this compound structure includes a tertiary amine group, which has a high proton affinity, facilitating highly efficient ionization in positive ion mode electrospray ionization (ESI-MS). andrewalliance.comwaters.comresearchgate.net This results in a substantial increase in MS sensitivity, with reports of up to a 160-fold greater MS response compared to 2-AB.

This enhanced sensitivity allows for several advanced MS detection strategies to be employed in this compound workflows:

Accurate Mass Confirmation: The improved signal-to-noise ratio enables confident mass confirmation of glycan peaks detected by FLR, even for low-abundance species present at levels as low as 0.1%. lcms.czeuropeanpharmaceuticalreview.com This is crucial for verifying the identity of known glycans and assigning putative structures to unknown peaks.

Charge State Distribution: Due to the high proton affinity of the label, this compound derivatized glycans preferentially form multiply charged ions, typically [M+2H]2+ for smaller neutral glycans and increasing to [M+3H]3+ for larger structures. waters.comlcms.cz This shifts the mass-to-charge ratio (m/z) of the ions into a range that is readily detectable by mass analyzers like quadrupole mass detectors (e.g., ACQUITY QDa), making mass detection more accessible for routine analysis. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: The increased precursor ion intensity allows for high-quality MS/MS fragmentation spectra to be obtained, which is essential for detailed structural elucidation. lcms.cz The dominant fragmentation pathway observed for this compound labeled glycans is glycosidic bond cleavage from both the reducing and non-reducing ends. lcms.cz While the fragmentation patterns are generally similar to those of 2-AB labeled glycans, the enhanced sensitivity provides richer structural information, especially for minor glycoforms. lcms.cz However, for resolving subtle isomeric differences, such as bisecting structures, complementary techniques like permethylation followed by MS/MS may be necessary as the fragmentation of this compound labeled isomers can be very similar. acs.orgacs.org

Data-Dependent Acquisition (DDA): This strategy is often used to automatically trigger MS/MS fragmentation on the most abundant precursor ions detected in an MS scan, allowing for the collection of structural information on multiple glycans within a single chromatographic run. lcms.cz

The integration of this compound with advanced LC-MS platforms, such as those combining UPLC with Quadrupole Time-of-Flight (QTof) mass spectrometers, provides a comprehensive solution for both the quantification and in-depth characterization of N-glycans. lcms.czlcms.cz

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for analyzing this compound labeled glycans. The unique chemical structure of the this compound label, which includes a tertiary amine, is specifically designed to enhance positive mode electrospray ionization. nih.gov This results in a significant increase in MS sensitivity compared to traditional labels like 2-aminobenzamide (2-AB). lcms.cz Studies have shown that this compound labeled glycans can produce a mass spectrometry signal that is up to 780 times greater than that of glycans labeled with some conventional reagents. lcms.cz

The enhanced ionization efficiency of this compound facilitates the generation of multiply charged ions, typically [M+2H]²⁺ and [M+3H]³⁺, which fall within the optimal detection range of many mass spectrometers. chromatographytoday.comlcms.cz This is a notable advantage over labels like 2-AB, which predominantly form singly charged ions that can be more challenging to detect. chromatographytoday.com However, the conditions under which ESI-MS is performed are critical. It has been observed that this compound-labeled N-glycans can be unstable and prone to in-source fragmentation when analyzed in strongly acidic mobile phases, such as those containing 0.1% formic acid. google.com To mitigate this, using solutions buffered with volatile ammonium (B1175870) salts, such as ammonium formate (B1220265) at a pH between 3 and 6, is recommended to stabilize the labeled glycans and ensure desirable ionization to a doubly protonated state without significant fragmentation. google.com

Quadrupole Time-of-Flight (QTof) Mass Spectrometry Integration

The integration of this compound with Quadrupole Time-of-Flight (QTof) mass spectrometry provides a powerful platform for comprehensive glycan characterization. europeanpharmaceuticalreview.comlcms.cz The high sensitivity of this compound labeling, combined with the high resolution and mass accuracy of QTof mass spectrometers, enables the confident detection and identification of low-abundance glycoforms. lcms.czlcms.cz This combination allows for the detailed profiling of complex N-glycan populations from various glycoproteins. lcms.czresearchgate.net

The enhanced MS signal afforded by this compound ensures that sufficient precursor ions are available for subsequent fragmentation analysis, which is crucial for structural elucidation. lcms.cz For instance, researchers have successfully used UPLC-FLR/QTof-MS systems to analyze this compound labeled N-glycans from sources like human and mouse IgG, obtaining high-quality precursor and fragmentation ion spectra that reveal rich structural information, even for minor glycan species present at levels as low as 0.1%. lcms.cznih.gov The use of QTof-MS also allows for accurate mass measurements, which aids in the confident assignment of glycan compositions. nih.gov

Quadrupole Detector (QDa) Integration for Routine Analysis

The development of the compact and user-friendly ACQUITY Quadrupole Detector (QDa) has made mass detection more accessible for routine glycan analysis in quality control and process monitoring environments. chromatographytoday.comeuropeanpharmaceuticalreview.comyoutube.com The significant enhancement in MS signal provided by this compound makes the use of a QDa detector a practical and attractive solution for confirming glycan identities. europeanpharmaceuticalreview.com The this compound label's tendency to form multiply charged ions brings many glycan species within the mass detection range of the QDa (30 to 1250 m/z). chromatographytoday.comlcms.cz

Pairing this compound labeling with a UPLC system equipped with both a fluorescence (FLR) detector and a QDa detector creates a robust workflow for routine N-glycan profiling. europeanpharmaceuticalreview.comamericanlaboratory.com This setup allows for the simultaneous acquisition of fluorescence data for quantification and mass data for identity confirmation. An important feature of the QDa integration is the ability to use selected ion recording (SIR), which enables the selective monitoring of specific glycan species. gcms.czlcms.cz This is particularly useful for resolving co-eluting peaks, a common challenge in chromatographic analysis of complex glycan mixtures, thereby improving the accuracy of monitoring specific glycoforms. gcms.czlcms.cz This integrated approach has been successfully implemented for monitoring N-glycan profiles during biotherapeutic process development, offering a high-throughput solution for rapid and efficient data acquisition. youtube.comgcms.cz

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed structural elucidation of this compound labeled glycans. lcms.czucdavis.edu The increased MS signal intensity from this compound labeling ensures that a sufficient population of precursor ions is generated for collision-induced dissociation (CID), leading to the production of informative fragment ions. lcms.czucdavis.edu The fragmentation patterns obtained from MS/MS experiments provide critical information about glycan sequence, linkage, and branching.

The fragmentation pathway of this compound labeled glycans has been observed to be similar to that of traditionally labeled glycans, with dominant fragmentation occurring through glycosidic bond cleavages. lcms.cz This allows for the sequential deduction of monosaccharide units from the non-reducing end. lcms.cz The resulting fragment ions, including oxonium ions, are readily observed and aid in confirming the glycan's structure. lcms.cz The ability to obtain high-quality MS/MS spectra, even for low-abundant species, is a significant advantage of using this compound, enabling a deeper and more complete structural characterization of complex glycan profiles. lcms.cz

Multi-detector Integration for Comprehensive Glycan Profiling

A comprehensive approach to glycan analysis often involves the integration of multiple detectors to leverage the strengths of each technology. lcms.czlcms.cz The combination of this compound labeling with a system that includes an ACQUITY UPLC, a fluorescence (FLR) detector, and a mass spectrometer (such as a QDa or QTof) provides a powerful and versatile workflow. lcms.czeuropeanpharmaceuticalreview.comgcms.cz

In this multi-detector setup, the FLR detector provides sensitive and robust quantification of the labeled glycans, while the mass spectrometer offers confident peak identification and confirmation of glycan masses. chromatographytoday.comeuropeanpharmaceuticalreview.com This dual-detection strategy overcomes the limitations of using a single detector. For example, while FLR detection is highly sensitive, it cannot distinguish between co-eluting species. lcms.cz Mass spectrometry, particularly with the use of selected ion recording (SIR) on a QDa detector, can deconvolve these co-eluting peaks by monitoring their specific mass-to-charge ratios. gcms.czlcms.cz

Data Tables

Table 1: Comparison of Labeling Reagents for N-Glycan Analysis

Feature2-Aminobenzamide (2-AB)Procainamide (B1213733) (ProA)This compound (RFMS)
Reaction Time Several hours~1 hour~5 minutes.
Fluorescence (FLR) Sensitivity Lowest. nih.govHighest (4.0x > RFMS). nih.gov2x > InstantAB. lcms.cz
Mass Spectrometry (MS) Sensitivity Lowest. nih.gov2.4x < RFMS. nih.govHighest (68x > 2-AB). nih.gov
Primary Ion Charge State Singly charged [M+H]⁺. chromatographytoday.com-Doubly charged [M+2H]²⁺. chromatographytoday.comlcms.cz
Key Advantage Established methodHigh FLR sensitivity. nih.govRapid, high MS sensitivity. lcms.cz

Table 2: Performance Characteristics of this compound

ParameterFindingReference
Sample Preparation Time Reduced from a full day to under one hour. chromatographytoday.comeuropeanpharmaceuticalreview.com chromatographytoday.comeuropeanpharmaceuticalreview.com
Fluorescence Signal Enhancement ~2 times higher than InstantAB. lcms.cz lcms.cz
Mass Spectrometry Signal Enhancement Up to 780 times greater than InstantAB; 68 times greater than 2-AB. lcms.cz lcms.cz
Detection of Low-Abundance Species Enables detection and identification of glycans at ~0.1% relative abundance. lcms.cz lcms.cz
Compatibility UPLC, FLR, QDa, QTof-MS. europeanpharmaceuticalreview.comlcms.cz europeanpharmaceuticalreview.comlcms.cz

Analytical Performance Characteristics of Rapifluor Ms in Glycomics Research

Sensitivity Assessments and Limits of Detection (LOD) for RapiFluor-MS Labeled Glycans

The this compound labeling reagent significantly enhances both fluorescence and mass spectrometry signals, leading to improved sensitivity for glycan detection and characterization. lcms.czwaters.com This increased sensitivity allows for the detection and identification of low-abundance glycans, even those present at levels as low as 0.1%. lcms.cz

Quantitative Fluorescence Sensitivity

This compound provides enhanced fluorescence sensitivity for released N-glycans. lcms.czwaters.com While procainamide-labeled glycans generally exhibit higher fluorescence sensitivity compared to this compound and 2-aminobenzamide (B116534), this compound still offers improved FLR sensitivity compared to conventional 2-AB labeling. waters.com Studies have shown this compound to yield 2 times higher fluorescence signal compared to a commercial rapid tagging analog of aminobenzamide and 4 times greater fluorescence signal compared to conventional 2-AB labeling. The limit of detection by fluorescence with this compound is reported to be ≤1 fmol. lcms.cz

Enhanced Mass Spectrometry Sensitivity

A key advantage of this compound is its dramatic improvement in mass spectrometry sensitivity. lcms.czwaters.com The label contains a tertiary amine, a functional group specifically designed to enhance ionization efficiency during electrospray ionization (ESI)-MS. labrulez.comresearchgate.netandrewalliance.com This enhancement allows for better detection of minor glycoforms and provides sufficient precursor ions for subsequent MS/MS fragmentation, yielding high-quality fragmentation spectra for detailed structural information, even for low-abundance species. lcms.cz

Compared to conventional 2-AB labeling, this compound offers significantly higher MS sensitivity. Studies have reported this compound to provide 68-fold higher MS signal intensity compared to 2-AB and 2.4-fold higher signal intensity compared to procainamide (B1213733). capes.gov.brresearchgate.net Another comparison showed this compound yielding 160 times greater MS response than conventional 2-AB and an astounding 780 times greater MS signal than a rapid tagging analog of aminobenzamide. labrulez.comwaters.com This enhanced MS sensitivity enables the use of mass detection for routine analysis and increases confidence in peak monitoring across a range of glycan structures. waters.com With a Xevo G2-XS QTof mass spectrometer, this compound N-glycans were detectable by base peak intensity (BPI) chromatograms down to approximately 10 fmols for individual glycans. lcms.cz High-quality spectra can be generated for structures present at abundances as low as 0.5% in the fluorescence profiles, highlighting the sensitivity of mass detection combined with the improved ionization efficiency of this compound. waters.com

Comparative Sensitivity Analysis with Other Labeling Reagents (e.g., 2-Aminobenzamide, Procainamide)

Comparisons between this compound, 2-aminobenzamide (2-AB), and procainamide (ProA) as derivatizing agents for HILIC-UPLC-FLR-MS N-glycan analysis highlight their differing strengths. capes.gov.brresearchgate.net While 2-AB is a frequently employed labeling compound, it is known for good fluorescence detection but poor detection by ESI-MS. labrulez.com Procainamide has been shown to improve ESI ionization efficiency compared to 2-AB, with studies indicating up to 30-fold higher positive mode ESI-MS signal intensities for procainamide-labeled glycans compared to their 2-AB labeled counterparts. Procainamide also generally shows higher FLR sensitivity than both 2-AB and this compound. capes.gov.brresearchgate.net

However, this compound demonstrates superior MS sensitivity compared to both 2-AB and procainamide. capes.gov.brresearchgate.net On average, this compound has shown 68.0 times higher MS signal than 2-AB and 2.4 times higher signal than Procainamide. capes.gov.brresearchgate.net

The following table summarizes the comparative sensitivity findings:

Labeling ReagentAverage FLR Sensitivity (vs. 2-AB)Average FLR Sensitivity (vs. This compound)Average MS Sensitivity (vs. 2-AB)Average MS Sensitivity (vs. Procainamide)
2-Aminobenzamide (2-AB)1x (Baseline)-1x (Baseline)-
Procainamide (ProA)15.2x capes.gov.brresearchgate.net4.0x capes.gov.brresearchgate.netUp to 30x 1x (Baseline)
This compound (RF-MS)Lower than ProA capes.gov.brresearchgate.net0.25x (Reciprocal of 4.0x) capes.gov.brresearchgate.net68.0x capes.gov.brresearchgate.net2.4x capes.gov.brresearchgate.net

Note: Sensitivity ratios are approximate and can vary depending on the specific glycan and experimental conditions.

Procainamide and this compound have shown comparable limits of quantification with both FLR and MS detection, while 2-AB exhibited lower sensitivity. capes.gov.brresearchgate.net All three labeling procedures demonstrated good and comparable repeatability and similar labeling efficiency. capes.gov.brresearchgate.net While procainamide offers higher FLR sensitivity, this compound is the preferred choice when higher MS sensitivity is required. capes.gov.brresearchgate.net

Throughput Capabilities in High-Resolution Glycomics

This compound, particularly when integrated into optimized workflows and kits, significantly improves the throughput of N-glycan sample preparation and analysis. labrulez.comlcms.cz The streamlined procedures allow for faster processing of samples compared to conventional methods. labrulez.comeuropeanpharmaceuticalreview.com

Sample Preparation Time Efficiencies

One of the key advantages of this compound is the reduction in sample preparation time. Conventional approaches often involve lengthy deglycosylation steps ranging from 1 to 16 hours and labeling steps that can take several hours. labrulez.com The this compound labeling chemistry is designed for rapid reaction, completing the labeling of glycosylamines in less than 5 minutes. lcms.czlabrulez.com

The GlycoWorks this compound N-Glycan Kit integrates this rapid tagging with a fast PNGase F deglycosylation procedure, which can completely deglycosylate glycoproteins in approximately 10 minutes. labrulez.comlcms.cz This integrated workflow, including deglycosylation, labeling, and HILIC solid phase extraction (SPE) clean-up, allows for the preparation of a ready-to-analyze sample from glycoprotein (B1211001) in as little as 30 minutes. labrulez.comlcms.czanalytics-shop.comselectscience.net This represents a significant reduction in sample preparation time compared to methods that could take a day or more. europeanpharmaceuticalreview.com

Automated Workflow Implementations for High-Throughput Glycan Profiling

The speed and simplicity of the this compound sample preparation protocol make it well-suited for automation, enabling high-throughput glycan profiling. lcms.czlcms.cz Automated workflows using robotic liquid handling platforms have been developed and validated for this compound sample preparation. lcms.czlcms.czwaters.comresearchgate.net

Automated protocols have been successfully implemented on platforms like the Andrew+ pipetting robot, allowing for the automated release and labeling of N-glycans. lcms.czwaters.comresearchgate.net These automated methods can process a significant number of samples in a shorter timeframe. For example, an automated diafiltration GlycoWorks this compound protocol allowed for the preparation and analysis of released N-glycans from 48 infliximab (B1170848) samples within eight hours. lcms.cz Another study demonstrated automated medium (24-sample) and high-throughput (48-sample) GlycoWorks this compound protocols on the Andrew+ platform, showing excellent comparability to manually performed protocols. waters.com The data acquisition and analysis of 48 samples using an automated LC-MS-based solution with a 5-minute LC method were completed within 6 hours, representing a substantial improvement in throughput compared to conventional methods. researchgate.net

These automated workflows minimize user intervention, improve assay robustness, and are scalable to accommodate changing requirements, making high-throughput glycan analysis more efficient and productive. andrewalliance.comlcms.czlcms.czresearchgate.net

Scalability of this compound Methods for Diverse Sample Numbers

The this compound labeling chemistry and associated sample preparation protocols have been developed with scalability in mind, supporting a range of throughput needs from low- to high-throughput analyses lcms.czwaters.com. Manual sample preparation workflows using this compound are suitable for laboratories with lower sample numbers. For increased throughput, semi-automated and fully automated workflows have been developed, utilizing platforms like the Waters ACQUITY UPLC H-Class Bio System and automated liquid handling systems lcms.czwaters.com. The automation kits, such as the GlycoWorks this compound N-Glycan Kit – Automation, are designed to process 48 or 96 samples at a time with minimal user intervention lcms.cz. This scalability is crucial for large-scale glycoprofiling studies and routine monitoring in areas like biopharmaceutical development and disease research lcms.czresearchgate.netnih.gov.

Reproducibility and Robustness in this compound Based Assays

The analytical performance of this compound based methods has been evaluated for reproducibility and robustness across various conditions and sample types.

Intra-assay and Inter-assay Reproducibility in Glycan Profiling

Studies have demonstrated high levels of reproducibility for this compound based glycan profiling. In a long-term high-throughput study evaluating IgG N-glycan analysis from human plasma, the method showed high robustness and repeatability. Analysis of 335 technical replicates over a five-month period using multiple UHPLC systems and columns revealed that the most abundant glycan peaks, representing a significant portion of the detected IgG N-glycome, had coefficients of variation (CVs) lower than 2%. researchgate.netnih.gov. While low abundance peaks showed higher CVs, they constituted a small percentage of the total glycome nih.gov. This indicates reliable performance for quantifying major glycan species. Comparisons with other labeling agents like 2-AB and Procainamide have also assessed repeatability, showing comparable limits of quantification with this compound and Procainamide, while 2-AB exhibited lower sensitivity frontiersin.orgresearchgate.netnih.gov.

Method Robustness Across Varied Biological Sample Matrices

The robustness of this compound sample preparation has been tested for its resilience to variations in reagents and its applicability to different biological matrices. A robustness study examined the impact of changing batches of critical reagents within the this compound workflow, demonstrating consistent relative abundances of glycan species from a standard monoclonal antibody lcms.cz. While the core this compound kit is designed for nucleophile-free samples, strategies involving molecular weight cut-off (MWCO) filtration, dialysis, or protein precipitation are recommended for preparing samples from complex matrices like lysates or biofluids to mitigate interference from nucleophilic molecules google.comwaters.com. The method has been successfully applied to glycan profiling in complex samples such as human plasma and canine serum, demonstrating its suitability for diverse biological matrices researchgate.net.

Linear Range Determination for Quantitative Glycan Analysis

The linear range for quantitative glycan analysis using this compound labeling has been characterized for both fluorescence and mass spectrometry detection. Studies comparing this compound with 2-AB and Procainamide have shown that this compound labeled glycans generally exhibit a narrower linear range for both FLR and MS signals frontiersin.org. This is attributed, in part, to the optimization of the this compound kit protocol for a specific glycoprotein quantity (e.g., 15 µg), where deviations can affect the enzyme-to-substrate ratio and the molar excess of the highly reactive labeling reagent, potentially impacting labeled glycan yield frontiersin.org. Despite a potentially narrower linear range compared to some other labels, this compound offers significantly higher MS sensitivity, which is advantageous for detecting low abundance glycans frontiersin.orgresearchgate.net. For quantitative analysis, it is important to work within the determined linear range for reliable results. For instance, a validation study using human IgG standard evaluated concentrations from 100 µg/mL to 4000 µg/mL, demonstrating a determination coefficient (r²) greater than 0.9992 for major glycans researchgate.net.

Here is an interactive table summarizing some comparative performance characteristics:

Feature2-Aminobenzamide (2-AB)Procainamide (ProA)This compound (RF-MS)
FLR SensitivityLowHighModerate
MS SensitivityLowModerateHigh
Linear Range (FLR)BroaderBroaderNarrower
Linear Range (MS)BroaderBroaderNarrower
Labeling SpeedSlowerSlowerRapid

Note: This table is based on comparative studies and general characteristics. Specific performance may vary depending on the experimental setup and glycan species. frontiersin.orglabrulez.comresearchgate.net

Applications of Rapifluor Ms in Glycobiology and Biomedical Research

Glycoprofiling of Biopharmaceuticals

Glycosylation, the attachment of glycans to proteins, is a critical quality attribute (CQA) for many biopharmaceutical products, influencing their safety, efficacy, and stability. americanpharmaceuticalreview.com RapiFluor-MS has become instrumental in the detailed analysis of these glycan profiles.

Monoclonal Antibody Glycosylation Analysis and Characterization

Monoclonal antibodies (mAbs) are a major class of biotherapeutics whose function is significantly impacted by the composition of glycans attached to their Fc domain. waters.com this compound offers a streamlined workflow for the analysis of these N-glycans. The traditional "gold standard" for released glycan analysis involved labeling with 2-aminobenzamide (B116534) (2-AB), a process that is often time-consuming. nih.govspringernature.com In contrast, this compound provides a rapid labeling method that significantly enhances both fluorescence and mass spectrometric detection. nih.govwaters.com This improved sensitivity allows for the confident identification and relative quantification of various glycan species, including those present in low abundance. nih.govwaters.com

The use of this compound in conjunction with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence and mass spectrometry (FLR-MS) detection enables detailed characterization of mAb glycoforms. nih.govspringernature.com This includes the quantification of critical features such as core afucosylation, sialylation, and high-mannose content, with a low limit of detection. nih.gov The enhanced mass spectrometry signal afforded by this compound is crucial for obtaining high-quality data for confident glycan identification and confirmation. tandfonline.com The 1:1 labeling chemistry of this compound with glycans ensures precise relative quantitation using fluorescence data. tandfonline.com

A study comparing this compound with the traditional 2-AB label and another fluorescent tag, procainamide (B1213733), highlighted the superior MS sensitivity of this compound. This makes it particularly valuable for obtaining detailed structural information. The table below summarizes a comparative analysis of N-glycan profiles from a monoclonal antibody, showcasing the relative abundance of different glycoforms detected using this compound.

GlycanRelative Abundance (%)
FA235.2
FA2G128.9
FA2G212.5
Man55.1
FA1G14.3
Other14.0
This interactive table provides a representative N-glycan profile of a monoclonal antibody analyzed using this compound, highlighting the relative percentages of the most abundant glycoforms.

Monitoring Glycosylation as a Critical Quality Attribute (CQA) in Drug Development

The consistent glycosylation profile of a biopharmaceutical is a critical quality attribute (CQA) that must be monitored throughout the drug development and manufacturing process to ensure product safety and efficacy. americanpharmaceuticalreview.comwaters.com this compound facilitates this monitoring by providing a rapid, robust, and high-throughput method for N-glycan analysis. lcms.czlcms.cz Its ability to deliver reproducible glycan profiles from mAbs, even those in various sample concentrations and buffers, makes it an invaluable tool for CQA assessment. lcms.cz

Exploration of Glycan Microheterogeneity and Structural Elucidation

Glycan microheterogeneity refers to the variation in glycan structures at a specific glycosylation site on a protein. neb.com this compound, with its enhanced sensitivity for both fluorescence and mass spectrometric detection, is a powerful tool for exploring this complexity. waters.comwaters.com It allows for the detection and characterization of low-abundance glycans that might otherwise be missed, providing a more complete picture of the glycan profile. waters.com

The combination of this compound labeling with high-resolution separation techniques like hydrophilic interaction chromatography (HILIC) and advanced mass spectrometry enables the detailed structural elucidation of N-glycans. lcms.cz This includes the ability to differentiate between isomeric glycan structures, which is often challenging with other methods. researchgate.net The improved ionization efficiency provided by the this compound tag is particularly beneficial for mass spectrometry-based structural analysis. waters.com This detailed characterization is essential for understanding the structure-function relationships of glycoproteins and for identifying subtle changes in glycosylation that may have biological significance.

High-Throughput Glycomics for Biological Discovery

The development of high-throughput analytical techniques is crucial for advancing our understanding of the glycome—the complete set of glycans in an organism. researchgate.net this compound has significantly contributed to this field by enabling rapid and sensitive glycan analysis on a large scale.

Glycan Profiling in Complex Biological Samples (e.g., cerebrospinal fluid, plasma, serum)

This compound has been successfully applied to the glycan profiling of complex biological matrices such as cerebrospinal fluid (CSF), plasma, and serum. researchgate.netresearchgate.net These samples contain a vast array of glycoproteins, and analyzing their glycan profiles can provide valuable insights into various physiological and pathological states. The high sensitivity and streamlined workflow of this compound make it well-suited for analyzing the low concentrations of glycans often found in these samples. selectscience.net

For instance, a modified this compound protocol has been used for the detailed N-glycan characterization of total serum and single serum glycoproteins, extending our knowledge of glycan profiles in certain congenital disorders of glycosylation. researchgate.net The method has also been adapted for high-throughput N-glycan analysis of human plasma immunoglobulin G (IgG), demonstrating excellent robustness and repeatability over a long-term study. researchgate.netnih.gov This makes it a reliable tool for large-scale epidemiological and clinical studies.

The table below presents data from a study on the N-glycan profiles of human serum IgG from a cohort of individuals, analyzed using a this compound-based method.

Glycan PeakAverage Relative Area (%)Coefficient of Variation (CV) (%)
GP10.851.8
GP410.211.1
GP713.560.9
GP1130.140.8
GP1412.771.0
This interactive table showcases the reproducibility of the this compound method for high-throughput glycan profiling of complex biological samples, with low coefficients of variation for abundant glycan peaks.

Advancements in Glyco-biomarker Discovery Research

Changes in protein glycosylation are associated with numerous diseases, including cancer and autoimmune disorders, making glycans promising candidates for biomarkers. waters.comresearchgate.netneb.com The advent of this compound has significantly advanced glyco-biomarker discovery research by enabling high-throughput and sensitive glycomic studies. waters.comlcms.cz The ability to reliably quantify glycan alterations in large cohorts of clinical samples is essential for identifying and validating potential biomarkers. lcms.cz

The robustness and reproducibility of this compound-based methods are critical for biomarker research, where subtle but consistent changes in glycan profiles can be indicative of disease. researchgate.netnih.gov By facilitating large-scale glycoprofiling, this compound is helping to build the comprehensive datasets needed to uncover novel glycan biomarkers for diagnosis, prognosis, and monitoring of disease. aspariaglycomics.com This technology is a key enabler for the Human Glycome Project, a global initiative to map the structure and function of human glycans, which has the potential to revolutionize translational medicine. neb.com

Glycosylation Analysis of Diverse Protein Classes, including Heavily Glycosylated Proteins (e.g., recombinant human Erythropoietin)

The analysis of protein glycosylation is a critical aspect of biopharmaceutical development and biomedical research, as glycan structures can significantly impact protein efficacy, stability, and safety. waters.com While many analytical methods are well-established for moderately glycosylated proteins like monoclonal antibodies (mAbs), heavily glycosylated proteins present a greater analytical challenge due to their complexity and heterogeneity. mz-at.dewaters.com The this compound labeling reagent has proven to be a powerful tool not only for routine analysis of antibodies but also for the detailed characterization of these more complex glycoproteins. mz-at.delcms.cz

Research utilizing the GlycoWorks this compound N-Glycan Kit has demonstrated its effectiveness in overcoming the challenges associated with rhEPO analysis. mz-at.delcms.cz The technology facilitates rapid N-glycan release and labeling, significantly enhancing both fluorescence (FLR) and mass spectrometry (MS) signals. mz-at.delcms.cz This heightened sensitivity allows for the comprehensive profiling of the complex N-glycans from rhEPO, which was previously a more arduous task. mz-at.delcms.cz

Detailed research findings from HILIC-FLR-MS analysis of this compound labeled rhEPO N-glycans have provided deep insights into its glycoprofile. lcms.cz Key findings include:

Identification of Abundant Species : The analysis identified tetra-antennary glycans with three or four sialic acids as the most abundant species on the analyzed rhEPO. lcms.cz

Detection of Poly-N-acetyllactosamine (polyLacNAc) Extensions : The method successfully identified and quantified tetra-antennary structures containing multiple polyLacNAc extensions, which are known to be present on EPO. lcms.cz While previous studies had reported one or two LacNAc extensions, the this compound workflow enabled the confident identification of species with up to four repeats. lcms.cz

Quantitative Profiling : The enhanced fluorescence and MS response allows for reliable relative quantification of the various glycan structures. lcms.cz For instance, the most abundant single species was identified as a tetra-sialylated, tetra-antennary glycan (FA4G4S4), constituting a significant portion of the total N-glycan pool. lcms.cz

The detailed quantitative data obtained through this method is crucial for the development and quality control of rhEPO biosimilars, ensuring their glycosylation profile matches the innovator product. lcms.cz

Table 1: Relative Abundance of Major this compound Labeled N-Glycan Species on a Recombinant Human Erythropoietin (rhEPO) Sample. Data derived from fluorescence profile analysis. lcms.cz
Glycan Structure AbbreviationDescriptionRelative Abundance (%)
FA4G4S4Tetra-antennary, tetra-sialylated glycan~20
FA4G4Lac1S4Tetra-antennary glycan with one lactosamine extension, tetra-sialylated~12
FA4G4Lac2S4Tetra-antennary glycan with two lactosamine extensions, tetra-sialylated~4.5
FA4G4Lac3S4Tetra-antennary glycan with three lactosamine extensions, tetra-sialylated~0.75
FA4G4Lac4S4Tetra-antennary glycan with four lactosamine extensions, tetra-sialylated~0.25

The successful application of this compound to a complex, heavily glycosylated protein like rhEPO underscores its versatility. mz-at.de The workflow's ability to provide detailed, quantitative information on critical quality attributes such as sialylation and lactosamine extensions demonstrates its value for analyzing diverse protein classes beyond standard monoclonal antibodies. lcms.czlcms.cz

Quantitative Methodologies and Data Analysis in Rapifluor Ms Workflows

Absolute Quantification Approaches for RapiFluor-MS Labeled Glycans

Absolute quantification aims to determine the exact molar amount or concentration of individual glycan species in a sample. creative-proteomics.com This is particularly important for applications such as biomarker discovery and validation, and for assessing the yields of analytical methods. creative-proteomics.comlcms.cz

A primary method for absolute quantification in this compound workflows is the use of external calibration curves. lcms.cz This strategy involves analyzing a series of known concentrations of a this compound labeled standard to generate a calibration curve that relates instrument response (typically fluorescence peak area) to the amount of the analyte. lcms.cz

A specifically designed this compound Quantitative Glycan Standard is available for this purpose. lcms.czwaters.com This standard is a synthetic peptide derivatized with a single this compound label, ensuring a 1:1 molar ratio of the label to the standard molecule. lcms.czwaters.com It is rigorously tested for purity and is quantitatively packaged, making it suitable for creating reliable calibration curves. waters.com

Studies have demonstrated that this approach allows for reliable absolute quantification. lcms.cz For instance, a two-point calibration curve using 0.4 and 4.0 pmol of the this compound Quantitative Glycan Standard has been shown to be effective. lcms.cz A more extensive four-point calibration curve (0.4, 0.8, 2.4, and 4.0 pmol) yielded a coefficient of determination (R²) of 1.0000, indicating excellent linearity. lcms.cz

Using this external calibration method, researchers have been able to determine the absolute quantities of specific glycans, such as the FA2 glycan from an Intact mAb Mass Check Standard. lcms.cz This, in turn, allows for the calculation of yields for the different steps in the sample preparation workflow, including enzymatic release, labeling, and solid-phase extraction (SPE) cleanup. lcms.czlcms.cz For example, one study calculated the yield of this compound labeled glycans from an IgG standard to be approximately 73% through the entire sample preparation process. lcms.cz Another analysis found yields of 71% with HILIC SPE cleanup and 96% without, demonstrating the high efficiency and reproducibility of the labeling and release process. lcms.cz

Table 1: Example of Absolute Quantification using External Calibration This table is interactive. You can sort and filter the data.

SamplePreparation StepMeasured Amount of FA2 Glycan (pmol)Calculated YieldReference
Intact mAb Mass Check StandardWith HILIC SPE Cleanup1.6471% lcms.cz
Intact mAb Mass Check StandardWithout HILIC SPE Cleanup2.2096% lcms.cz
Intact mAb Mass Check StandardFull this compound Kit PreparationNot specified~73% lcms.cz

While external calibration is effective, sample-to-sample variation can introduce inaccuracies. The use of an internal standard (IS) is a common strategy to correct for such variations. waters.com An IS is a known amount of a compound, not present in the sample, which is added to every sample and standard. By normalizing the signal of the target analytes to the signal of the IS, variations in sample preparation, injection volume, and instrument response can be mitigated.

The this compound Quantitative Test Standard can also be used as an internal calibrant. waters.com It is recommended to dissolve the standard and spike it into samples before analysis. waters.com Another approach involves the use of stable-isotope labeled glycans as internal standards, which allows for the absolute quantification of even low-abundance glycans in complex mixtures. creative-proteomics.com

A dextran (B179266) ladder, which is a mixture of glucose oligomers of increasing lengths, can also serve as an internal standard for retention time normalization. tandfonline.comnih.govnih.gov By calibrating the retention times of the sample glycans against the dextran ladder, retention times can be converted to glucose units (GU). frontiersin.orgnih.gov This normalization improves the robustness of glycan identification across different instruments and columns by minimizing chromatographic variability. tandfonline.comnih.gov Skyline software can be used for post-acquisition normalization to reduce retention time and peak area variation when using a dextran ladder as an internal standard. nih.gov

External Calibration Strategies Using this compound Quantitative Standards

Relative Quantification of Glycan Species

For many applications, such as comparing glycosylation profiles between different biological states or manufacturing batches, relative quantification is sufficient. tandfonline.comfrontiersin.org This method determines the proportional amount of each glycan species relative to the total glycan pool in a single sample. tandfonline.com

The 1:1 labeling chemistry of this compound with glycans allows for precise relative quantification based on the fluorescence (FLR) signal. tandfonline.com Since each glycan molecule is tagged with one fluorophore, the area of each peak in the fluorescence chromatogram is directly proportional to its molar amount. frontiersin.org The relative abundance of a specific glycan is calculated by dividing its peak area by the total area of all integrated glycan peaks in the chromatogram. tandfonline.comfrontiersin.org

This approach has been successfully used to profile the N-glycans of various glycoproteins, including monoclonal antibodies (mAbs) and erythropoietin (EPO). lcms.cznih.gov For instance, in the analysis of rhEPO, relative quantification from the fluorescence profile showed that the tetra-sialylated, tetra-antennary glycan (FA4G4S4) constituted about 20% of the total N-glycan pool. lcms.cz This method is sensitive enough to detect and quantify low-abundance species, with limits of detection (LOD) reported to be as low as 0.01% relative abundance. nih.gov

Studies comparing this compound with other labeling agents like 2-aminobenzamide (B116534) (2-AB) and procainamide (B1213733) (ProA) have found that while all three provide comparable relative quantification with fluorescence detection, this compound offers significantly enhanced sensitivity for mass spectrometry detection. frontiersin.orgnih.gov

Table 2: Relative Abundance of N-Glycans in rhEPO This table is interactive. You can sort and filter the data.

Glycan SpeciesAbbreviationRelative Abundance (%)Reference
Tetra-sialylated, tetra-antennary glycanFA4G4S4~20 lcms.cz
Tetra-antennary glycan with one lactosamine extensionFA4G4Lac1S4~12 lcms.cz
Tetra-antennary glycan with two lactosamine extensionsFA4G4Lac2S4~4.5 lcms.cz
Tetra-antennary glycan with three lactosamine extensionsFA4G4Lac3S40.75 lcms.cz
Tetra-antennary glycan with four lactosamine extensionsFA4G4Lac4S40.25 lcms.cz

Data Processing and Bioinformatic Tools for this compound Glycomics Data

The analysis of the large and complex datasets generated in this compound glycomics workflows requires specialized software for data processing, peak integration, and glycan identification. frontiersin.orgspectroscopyonline.comnih.gov

The initial step in data analysis involves processing the chromatograms obtained from the HILIC-UPLC-FLR system. Software such as Empower 3 and MassLynx are commonly used for this purpose. frontiersin.orgnih.gov The process typically involves automated peak detection and integration. frontiersin.orgnih.gov Chromatograms may be aligned based on the most abundant glycan signals to correct for retention time shifts between runs. frontiersin.orgnih.gov

For relative quantification, total area normalization is performed for each sample, where the area of each peak is expressed as a percentage of the total integrated peak area. frontiersin.orgnih.gov For absolute quantification using an external standard, the peak areas are used to calculate the concentration based on the calibration curve. lcms.cz When an internal standard is used, the peak area of each analyte is normalized to the peak area of the internal standard. nih.gov

Mass spectrometry provides crucial information for the confident identification of glycan structures. The this compound label's tertiary amine group enhances ionization, leading to strong signals in positive-ion mode ESI-MS. nih.gov

Data interpretation involves matching the observed mass-to-charge ratios (m/z) of the detected ions to theoretical masses of potential glycan structures from a database or library. nih.govpremierbiosoft.com The presence of a glycan is typically confirmed based on several criteria, including mass accuracy (e.g., within 10-20 ppm), the deviation from the theoretical isotopic pattern, and the signal-to-noise ratio. frontiersin.orgnih.gov Tandem MS (MS/MS) experiments can provide further structural confirmation through fragmentation analysis. spectroscopyonline.com

Several bioinformatic tools and platforms are available to streamline this process:

UNIFI Scientific Information System : This integrated software platform can manage the entire workflow from data acquisition to processing and reporting. nih.govlabrulez.com It uses an "Accurate mass screening" workflow and can incorporate scientific libraries containing information on known glycan structures. nih.gov

SimGlycan® : This software uses a robust LC-MS peak processing algorithm to generate peak lists and aligns them across multiple samples. It then performs a database search against the aligned peak list using precursor and product ion mass tolerances for identification. premierbiosoft.com

GlycoWorkbench : This tool is used for the annotation of glycomics MS and MS/MS spectra. nih.gov

SCIEX OS : This single software platform offers a solution for released glycan analysis, including XIC generation, glycan identification against a library, data filtering, and reporting. sciex.com

These tools often incorporate glycan libraries, such as the this compound GU Scientific Glycan Library, which contains glucose unit (GU) values and accurate mass information for a large number of glycans, facilitating more robust and automated identification. tandfonline.comnih.gov

Structural Identification and Database Integration (e.g., Glycostore)

The enhanced sensitivity in mass spectrometry (MS) afforded by this compound is a cornerstone of its utility in glycan analysis, enabling detailed structural elucidation that is often challenging with conventional labeling agents. lcms.cz The tertiary amine in the this compound structure significantly boosts ionization efficiency, leading to stronger signals for both precursor and fragment ions, which is critical for identifying low-abundance glycan species and for performing comprehensive tandem MS (MS/MS) fragmentation analysis. lcms.cz

Structural Identification through Mass Spectrometry

The process of structural identification for a this compound-labeled glycan begins with the determination of its mass-to-charge ratio (m/z) in a mass spectrometer. This provides the accurate mass of the labeled glycan, from which the mass of the glycan itself can be deduced, yielding a compositional hypothesis. However, mass composition alone is insufficient for definitive identification due to the existence of isomers (glycans with the same composition but different structures).

Definitive structural characterization relies on MS/MS. In this process, a specific precursor ion (the labeled glycan) is selected and fragmented. The resulting fragment ions provide information about the glycan's sequence, branching patterns, and linkage. The fragmentation pathway for this compound labeled glycans is comparable to that of other common labels, such as 2-aminobenzamide (2-AB), primarily involving glycosidic bond cleavages. lcms.cz The enhanced signal quality for these fragments when using this compound allows for more confident structural assignments, even for minor components in a complex mixture. lcms.cz

Research has demonstrated the power of this approach. For instance, in the analysis of a monoclonal antibody, the high sensitivity of this compound enabled the discovery and characterization of novel G0 glycan isomers. nih.gov While the initial MS/MS profiles showed only minor differences between the isomers, the high-quality data prompted further investigation using complementary techniques like permethylation to fully resolve their structures. nih.gov

Database Integration for High-Confidence Assignments

To streamline and standardize the identification process, experimental data from this compound workflows are integrated with specialized glycan databases. GlycoStore is a prominent, publicly accessible database that curates glycan retention properties from various analytical techniques. researchgate.net It serves as a critical resource for the glycomics community by providing reference data that aids in structural assignments. nih.gov

GlycoStore contains a specific library dedicated to N-glycans labeled with this compound. waters.com This library includes experimentally derived data points for a wide range of glycan structures, each with a recorded retention time, expressed in Glucose Units (GU), and a precise mass. waters.comlabrulez.com

The integration workflow is typically as follows:

Experimental Data Generation: A sample containing glycoproteins is processed using a this compound N-glycan kit. This involves enzymatic glycan release, labeling, and cleanup. mdpi.comnih.gov The labeled glycans are then analyzed by a technique like HILIC-UPLC-FLR-MS.

Data Processing: The retention time of each detected glycan peak is converted to a GU value by calibrating against a dextran ladder standard run under the same conditions. mdpi.comlcms.cz The mass spectrometer simultaneously provides an accurate mass for each of these peaks.

Database Querying: The experimental GU value and the accurate mass are used to query the this compound library within GlycoStore or other integrated software platforms like the UNIFI Scientific Information System. waters.comtandfonline.com

Structural Confirmation: A match between the experimental data (GU value and mass) and a database entry provides high-confidence identification of the glycan structure. nih.gov This method significantly reduces the ambiguity of relying on mass alone and provides a robust, standardized approach to glycan identification.

The table below shows examples of this compound labeled N-glycans identified from a NIST monoclonal antibody (NIST mAb) standard, illustrating the type of data used for database searching. premierbiosoft.com

Glycan CompositionDescriptionObserved Mass (Da)
FA2Core-fucosylated, biantennary1744.68
FA2G1Core-fucosylated, biantennary with one galactose1906.73
FA2G2Core-fucosylated, biantennary with two galactoses2068.78
M5High-mannose (5 mannose residues)1542.59
FA2G1S1Core-fucosylated, biantennary, monogalactosylated, and monosialylated2267.87
A2G2Afucosylated, biantennary with two galactoses1922.72

This integration of sensitive this compound detection with comprehensive databases like GlycoStore provides a powerful and efficient workflow for the detailed structural characterization of N-glycans, which is essential for the safety and efficacy assessment of biotherapeutic proteins.

The following table provides a sample of reference data available in the Waters this compound (RFMS) library within GlycoStore, which is used to match against experimental results.

Glycan Name (Oxford Notation)Monoisotopic Mass (RFMS-labeled)Glucose Unit (GU) Value
F(6)A21744.6817.75
F(6)A2G1(6)1906.7348.60
F(6)A2G1(3)1906.7348.85
F(6)A2G22068.7879.68
M51542.5937.32
M61704.6468.21

Challenges and Future Directions in Rapifluor Ms Based Glycan Analysis

Considerations for Sample Matrix Compatibility and Buffer Limitations

One of the notable considerations when using RapiFluor-MS is its compatibility with various sample matrices and buffer conditions. The labeling reaction, which utilizes an NHS carbamate (B1207046) group, is sensitive to the presence of nucleophiles that can interfere with the reaction. andrewalliance.comwaters.com High concentrations of salts and certain buffer components, particularly nucleophilic substances like glycine (B1666218) and Tris used in protein purification (e.g., Protein A affinity chromatography), can negatively impact the labeling efficiency of this compound. lcms.cz

To address these limitations, sample preparation often requires buffer exchange or cleanup steps to remove interfering substances. andrewalliance.comlcms.cz Techniques such as molecular weight cut-off (MWCO) filtration, dialysis, or protein precipitation (e.g., ethanol (B145695) precipitation) can be employed to exchange protein samples into compatible buffers like neutral sodium phosphate, citrate, or HEPES. andrewalliance.com An optimized automated protocol has incorporated a high-throughput diafiltration step specifically to handle samples at low concentrations or in nucleophilic buffers, ensuring compatibility with this compound labeling. lcms.cz The recommended starting glycoprotein (B1211001) quantity for optimal results with the GlycoWorks this compound N-Glycan protocol is typically 15 µg, though the protocol is designed for up to 40 µg. andrewalliance.comwaters.com

Optimization Strategies for Challenging Glycoprotein Samples (e.g., highly sialylated glycans)

Analyzing challenging glycoprotein samples, such as those containing highly sialylated glycans, requires specific optimization strategies when using this compound. While this compound enhances the detection of various N-glycans, including sialylated species, the accurate quantitation of highly sialylated glycans can sometimes be distorted compared to other labeling methods like permethylation. nih.govresearchgate.net

Optimization efforts have focused on chromatographic separation and mass spectrometry parameters to improve the analysis of sialylated glycans. Using wide-pore amide HILIC stationary phases with high ionic strength mobile phases has been shown to improve chromatographic resolution for sialylated N-glycans. lcms.cz Furthermore, optimizing electrospray ionization (ESI) source parameters, such as sampling cone voltage and desolvation temperature, can enhance the MS sensitivity for these acidic glycans. lcms.cz Studies have explored the impact of these parameters to achieve high-resolution separation and high MS sensitivity for this compound labeled sialylated N-glycans. lcms.cz Despite the challenges, this compound has been successfully applied to the analysis of sialylated glycans in various biological samples, including serum. nih.govresearchgate.net

Continued Advancements in Automation and Integrated Workflow Development

A key area of development for this compound technology is the continued advancement in automation and the creation of integrated workflows. The manual sample preparation for glycan analysis can be laborious and time-consuming. labrulez.comlcms.cz this compound, with its rapid labeling chemistry, significantly reduces hands-on time, making it amenable to automation. labrulez.comwaters.com

Automated high-throughput N-glycan sample preparation protocols using this compound have been developed and validated. lcms.czlcms.cz These automated solutions aim to simplify and standardize the complex workflow, minimizing potential human error and increasing reproducibility and method transferability. lcms.cz Automated systems, such as those utilizing pipetting robots, can prepare a large number of samples in a significantly shorter time compared to manual methods, without compromising analytical performance. lcms.czlcms.cz Verified scripts and protocols are available to facilitate the implementation of this compound based glycan analysis on automated platforms. waters.com The integration of this compound with UPLC-MS systems and informatics software further streamlines the process from sample preparation to data analysis. waters.comlcms.cz

Potential for this compound Application to Other Glycosylation Types Beyond N-Glycans (e.g., O-Glycans)

While this compound was initially developed and primarily applied for N-glycan analysis, there is potential and ongoing research into its application for analyzing other glycosylation types, particularly O-glycans. Analyzing O-glycans presents different challenges compared to N-glycans, including their diverse structures and the lack of a single universal enzyme for their release.

Integration with Emerging Glycomic Technologies and Multi-Omics Approaches

The field of glycomics is continuously evolving with the emergence of new technologies. Integrating this compound based glycan analysis with these emerging techniques and multi-omics approaches represents a significant future direction. This compound's compatibility with both fluorescence and mass spectrometry detection makes it well-suited for hyphenated techniques. waters.comlcms.cz

Q & A

Q. What are the key advantages of RapiFluor-MS over traditional glycan labeling methods in terms of sensitivity and workflow efficiency?

this compound significantly enhances both fluorescence (FLR) and mass spectrometry (MS) sensitivity compared to legacy methods like reductive amination (2-AB, 2-AA) or Instant AB. For example, it provides 14-fold higher fluorescence response and 160-fold greater MS sensitivity than 2-AB, enabling detection of low-abundance glycans . Workflow efficiency is improved through rapid sample preparation (as little as 30 minutes) and compatibility with hydrophilic interaction liquid chromatography (HILIC), reducing analytical bottlenecks . Its streamlined protocol minimizes hands-on time, making it suitable for high-throughput studies .

Q. How does this compound facilitate the identification of previously unknown glycan structures in glycoprotein analysis?

this compound's MS-compatible label enhances ionization efficiency, allowing precise characterization of complex glycan mixtures. This has enabled the discovery of novel glycan modifications and low-abundance structures, particularly in monoclonal antibodies (mAbs) and recombinant human erythropoietin (rhEPO) . The combined HILIC-FLR-MS workflow provides orthogonal data (retention time, fluorescence, and accurate mass), improving confidence in structural assignments .

Q. What methodological steps are recommended for preparing N-glycan samples using this compound in HILIC-based workflows?

The standard protocol involves:

  • Release : Enzymatic cleavage of N-glycans from glycoproteins (e.g., using PNGase F).
  • Labeling : Incubation with this compound reagent (10 minutes at room temperature).
  • Cleanup : Solid-phase extraction (SPE) to remove excess label .
  • Analysis : HILIC separation (e.g., ACQUITY UPLC Glycoprotein BEH Amide column) coupled with FLR and MS detection . Critical parameters include optimizing glycoprotein concentration (0.5–3 mg/mL) and avoiding nucleophilic buffers (e.g., Tris) to prevent labeling interference .

Advanced Research Questions

Q. What experimental design considerations are critical when integrating this compound with high-throughput automated platforms for N-glycan analysis?

Automation (e.g., Andrew+ pipetting robots) requires stringent control of buffer composition and protein concentration. This compound is incompatible with high concentrations of nucleophilic agents (e.g., glycine), necessitating buffer exchange post-protein A purification . For 96-well formats, pre-validated GlycoWorks kits ensure reproducibility, but researchers must validate plate reader compatibility and column longevity under automated conditions .

Q. How can researchers resolve discrepancies in glycan profiling data when using this compound compared to reductive amination-based methods?

Discrepancies often arise from differences in labeling efficiency or MS ionization. To address this:

  • Perform parallel analyses using both this compound and traditional methods (e.g., 2-AB) on the same sample set .
  • Validate HILIC retention times against established databases (e.g., GlycoBase) and use MS/MS to confirm ambiguous peaks .
  • Account for variations in sialic acid linkage specificity, as this compound may preferentially stabilize certain isoforms .

Q. What strategies optimize the analysis of highly glycosylated proteins (e.g., rhEPO) using this compound?

For proteins with dense glycosylation (e.g., rhEPO with >40% glycosylation):

  • Extended digestion : Increase PNGase F incubation time to ensure complete glycan release .
  • Fractionation : Use offline HILIC fractionation to reduce spectral complexity before MS analysis .
  • Neuraminidase treatment : Remove sialic acids to simplify profiles and improve ionization .

Q. How does this compound support the detection of O-glycans in glycoprotein characterization?

While this compound is primarily designed for N-glycans, its compatibility with enzymatic O-glycan release (e.g., using IMPa protease) enables parallel analysis. Post-release, O-glycans can be labeled and analyzed via HILIC-FLR-MS, though sensitivity may require optimization due to lower abundance compared to N-glycans .

Data Analysis and Validation

Q. What computational tools are recommended for interpreting this compound glycan profiling data?

  • GUcal : Converts HILIC retention times to glucose units (GU) for library matching .
  • Skyline : Open-source software for MS1-based quantitation of labeled glycans .
  • Waters Empower™ : Proprietary platform for integrating FLR and MS data, particularly with ACQUITY QDa detectors .

Q. How should researchers validate the quantitative accuracy of this compound in glycan relative abundance studies?

  • Internal standards : Use stable isotope-labeled glycans or spiked dextran ladders .
  • Inter-lab reproducibility : Participate in cross-platform studies (e.g., ABRF Glycoproteomics Research Group initiatives) .
  • Fluorescence normalization : Calibrate FLR signals against pre-characterized glycan standards to account for labeling efficiency variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.